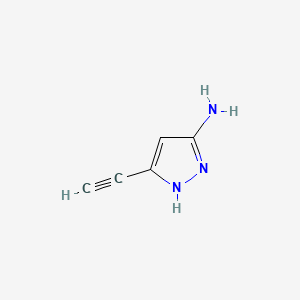
4-Fluoro-3-methylbenZylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methylbenZylZinc bromide is an organozinc compound that features a zinc atom bonded to a benzyl group substituted with a fluorine atom at the 4-position and a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-3-methylbenZylZinc bromide typically involves the reaction of 4-Fluoro-3-methylbenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-3-methylbenzyl bromide+Zn→4-Fluoro-3-methylbenZylZinc bromide
Industrial Production Methods
Industrial production methods for organozinc compounds like this compound often involve large-scale batch or continuous flow processes. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-methylbenZylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate in solvents like THF or toluene.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methylbenZylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be employed in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials science research.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-methylbenZylZinc bromide in chemical reactions involves the transfer of the benzyl group to an electrophilic substrate. The zinc atom facilitates this transfer by stabilizing the negative charge on the benzyl group, making it a good nucleophile. This compound can interact with various molecular targets, depending on the reaction it is involved in.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-methylbenzyl bromide
- 4-Chloro-3-fluorobenzyl bromide
- 4-Bromo-2-fluorobenzyl bromide
Uniqueness
4-Fluoro-3-methylbenZylZinc bromide is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and selectivity in chemical reactions. The presence of both a fluorine and a methyl group can affect the electronic properties and steric hindrance, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H8BrFZn |
|---|---|
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-4-methanidyl-2-methylbenzene |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
KOYNIXLXJMHXGN-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)[CH2-])F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B14897682.png)







![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)

![4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid](/img/structure/B14897762.png)
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)


